![molecular formula C23H26N2O3 B5485370 3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide](/img/structure/B5485370.png)
3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide
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Description
The compound “3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a cyclopropyl group, which is a three-membered carbon ring . The molecule also contains a benzamide moiety .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve several steps. One possible method could involve the use of a Cp*Ir complex for the N-heterocyclization of primary amines with diols . Another method could involve the use of O-benzoylhydroxylamines as alkyl nitrene precursors .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a cyclopropyl group, and a benzamide moiety. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The cyclopropyl group is a three-membered carbon ring . The benzamide moiety is a functional group consisting of a benzene ring attached to an amide group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrrolidine ring could undergo reactions typical of nitrogen-containing heterocycles . The benzamide moiety could undergo reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could contribute to its polarity and solubility . The cyclopropyl group could influence its reactivity .Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[[1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]pyrrolidin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-28-20-7-5-19(6-8-20)23(10-11-23)22(27)25-12-9-17(15-25)13-16-3-2-4-18(14-16)21(24)26/h2-8,14,17H,9-13,15H2,1H3,(H2,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFRZRSVIBNKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(C3)CC4=CC(=CC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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